Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride is a chemical compound that belongs to the class of benzoic acid esters It is characterized by the presence of a benzoic acid moiety esterified with a 2-(cyclopentylamino)butyl group, and it is typically found in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride typically involves the esterification of benzoic acid with 2-(cyclopentylamino)butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process can be carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 2-(cyclopentylamino)butanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.
Industry: The compound can be used in the formulation of various industrial products, including coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group may undergo hydrolysis to release benzoic acid and 2-(cyclopentylamino)butanol, which can then interact with cellular components. The compound may affect enzymatic activity, receptor binding, or signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-, butyl ester: Similar ester structure but with a hydroxyl group.
2-(cyclopentylamino)butyl benzoate: Similar ester structure but without the hydrochloride salt form.
Uniqueness
Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride is unique due to its specific ester structure combined with the hydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
67032-23-9 |
---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
1-benzoyloxybutan-2-yl(cyclopentyl)azanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-14(17-15-10-6-7-11-15)12-19-16(18)13-8-4-3-5-9-13;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |
InChI Key |
XNFIHZRAKBQJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1)[NH2+]C2CCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.